molecular formula C20H21N3O3S B2522245 N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 932321-09-0

N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2522245
CAS RN: 932321-09-0
M. Wt: 383.47
InChI Key: PKMYBNCMNDWEJR-UHFFFAOYSA-N
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Description

The compound "N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" is a synthetic molecule that appears to be related to a class of thiazole and imidazole derivatives. These compounds have been studied for their potential biological activities, including anticancer properties. The structure of the compound suggests that it may interact with biological systems through various intermolecular interactions, which could be key to its function as a therapeutic agent.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . This method could potentially be adapted for the synthesis of "N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant dihedral angles between the rings in the molecules, which could affect the overall shape and reactivity of the compound . For example, in the molecule "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide," the acetamide group forms dihedral angles with the phenyl and thiazole rings, which could be indicative of the spatial arrangement in "N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often characterized by their ability to form hydrogen bonds and other non-covalent interactions. These interactions are crucial for the biological activity of the compounds. For example, N-H...N hydrogen bonds and C-H...π interactions have been observed in related molecules, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" can be inferred from related compounds. The presence of halogen atoms, as seen in other acetamide derivatives, can influence the crystalline structure and the intermolecular interactions within the crystal lattice . The compound's solubility, melting point, and stability would be influenced by these interactions and the overall molecular geometry.

Relevant Case Studies

Case studies involving similar compounds have shown that they can exhibit selective cytotoxicity against certain cancer cell lines. For instance, a derivative with a tetrazole group showed high selectivity against A549 human lung adenocarcinoma cells, with an IC50 value of 23.30 ± 0.35 µM, indicating potential as an anticancer agent . This suggests that "N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide" could also be evaluated for similar biological activities.

Scientific Research Applications

Thiophene Analogues in Carcinogenic Evaluation

Thiophene analogues, including compounds structurally related to N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, have been synthesized and evaluated for potential carcinogenicity. Research by Ashby et al. (1978) on thiophene derivatives of benzidine and 4-aminobiphenyl offers insights into the synthesis and evaluation of similar compounds for their biological activity, including carcinogenic potential. This study provides a foundation for understanding how structural analogues can be used in carcinogenic evaluation and the importance of in vitro assays in predicting potential health risks (Ashby et al., 1978).

Role in Antioxidant and Anti-inflammatory Research

Research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlights the importance of synthetic analogues in developing therapeutic agents. Raut et al. (2020) discussed the synthesis and evaluation of benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. This research underscores the potential of structurally similar compounds in contributing to the development of new therapeutic agents with antioxidant and anti-inflammatory properties (Raut et al., 2020).

Potential in Drug Development

The chemistry of imidazole derivatives, including compounds similar to N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, is significant in the field of medicinal chemistry. Kaldybayeva et al. (2022) reviewed the synthesis and biological activities of imidazole derivatives, emphasizing their role in developing pharmacological preparations. This research highlights the potential of such compounds in various therapeutic applications, including their roles as precursors in synthesizing biologically active substances (Kaldybayeva et al., 2022).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-18(14-7-5-4-6-8-14)12-21-20(23)27-13-19(24)22-15-9-16(25-2)11-17(10-15)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMYBNCMNDWEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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